4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate
Description
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with two fluorine atoms at the 2- and 6-positions, a pentyl chain at the 4-position, and a 4-fluorophenyl ester group.
Properties
CAS No. |
142000-77-9 |
|---|---|
Molecular Formula |
C18H17F3O2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate |
InChI |
InChI=1S/C18H17F3O2/c1-2-3-4-5-12-10-15(20)17(16(21)11-12)18(22)23-14-8-6-13(19)7-9-14/h6-11H,2-5H2,1H3 |
InChI Key |
ZENGVKPOGJWUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate typically involves the esterification of 4-fluorophenol with 2,6-difluoro-4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the benzoate moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., amino or thiol derivatives.
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced benzoate derivatives.
Hydrolysis: 4-Fluorophenol and 2,6-difluoro-4-pentylbenzoic acid.
Scientific Research Applications
4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific properties such as high thermal stability and unique optical characteristics.
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
Comparison Compound : 2,6-Dichlorophenyl 4-chlorobenzoate
- Structural Differences : Replacing fluorine with chlorine at the 2- and 6-positions increases atomic radius and polarizability but reduces electronegativity.
- Biological Activity: The chlorinated analogue exhibits antifungal activity , suggesting that halogen choice directly influences bioactivity. Fluorinated derivatives like the target compound may offer enhanced metabolic stability due to stronger C-F bonds.
Ester Group Variations
Comparison Compound : 4-Fluorophenyl Benzoate
- Structural Differences : The absence of 2,6-difluoro and pentyl substituents simplifies the benzoate core.
- Impact on Properties :
- Lipophilicity : The target compound’s pentyl chain increases logP (calculated ~4.5 vs. ~2.8 for 4-fluorophenyl benzoate), enhancing membrane permeability.
- Melting Point : The simpler structure of 4-fluorophenyl benzoate (molecular weight: 216.21 g/mol ) likely results in a higher melting point compared to the bulkier, more flexible target compound.
Complex Ester Moieties
Comparison Compound : [5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-yl] 2,6-Difluorobenzoate
- Structural Differences : The pyrazolyl ester group introduces heterocyclic complexity, contrasting with the target’s 4-fluorophenyl ester.
- Impact on Properties :
- Steric Hindrance : The pyrazolyl group may hinder rotational freedom, affecting binding interactions in biological systems.
- Solubility : The sulfanyl and methyl groups in the pyrazolyl derivative could improve aqueous solubility compared to the hydrophobic pentyl chain in the target compound.
Data Table: Key Properties of Analogues
Biological Activity
Chemical Structure and Properties
Molecular Formula: C17H18F3O2
CAS Number: 142000-77-9
IUPAC Name: 4-Fluorophenyl 2,6-difluoro-4-pentylbenzoate
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound has shown potential as an inhibitor in enzymatic pathways, particularly those involving tyrosinase, an enzyme critical in melanin biosynthesis.
Inhibition Studies
Recent studies have demonstrated that derivatives of fluorinated benzoates can act as competitive inhibitors of tyrosinase. For instance, a related compound exhibited an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming kojic acid (IC50 = 17.76 μM) in terms of efficacy without cytotoxic effects on B16F10 melanoma cells . This suggests that this compound may exhibit similar inhibitory properties.
Case Studies
-
Tyrosinase Inhibition:
- Study Design: The compound was tested for its ability to inhibit the activity of tyrosinase using varying concentrations of L-DOPA as a substrate.
- Results: The compound demonstrated competitive inhibition with a calculated Michaelis-Menten constant (Km) indicating effective binding to the enzyme's active site.
- Antimelanogenic Effects:
Comparative Analysis of Related Compounds
A comparative analysis was conducted between this compound and other fluorinated benzoate derivatives. The following table summarizes the IC50 values for tyrosinase inhibition:
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Kojic Acid | 17.76 |
| Compound 26 (related derivative) | 0.18 |
Potential Applications
Given its biological activity, this compound may have applications in:
- Cosmetic Industry: As a skin-lightening agent due to its antimelanogenic properties.
- Pharmaceutical Development: As a lead compound for developing new tyrosinase inhibitors for treating hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
